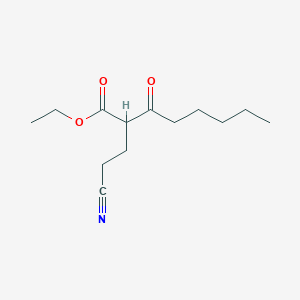

Ethyl 2-(2-cyanoethyl)-3-oxooctanoate

Description

Ethyl 2-(2-cyanoethyl)-3-oxooctanoate is an organic ester featuring a cyanoethyl (-CH2CH2CN) substituent at the 2-position and a ketone group at the 3-position of an octanoate backbone. The cyanoethyl group enhances polarity and reactivity, making it a candidate for nucleophilic additions or condensation reactions.

Properties

Molecular Formula |

C13H21NO3 |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

ethyl 2-(2-cyanoethyl)-3-oxooctanoate |

InChI |

InChI=1S/C13H21NO3/c1-3-5-6-9-12(15)11(8-7-10-14)13(16)17-4-2/h11H,3-9H2,1-2H3 |

InChI Key |

NJNVUBDFPTUJRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(CCC#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-(2-cyanoethyl)-3-oxooctanoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with an appropriate aldehyde or ketone, followed by further functionalization to introduce the cyanoethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Ethyl 2-(2-cyanoethyl)-3-oxooctanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-cyanoethyl)-3-oxooctanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyanoethyl)-3-oxooctanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Ethyl 2-(2-cyanoethyl)-3-oxooctanoate with structurally related esters, based on functional groups, physical properties, and reactivity.

Functional Group Analysis

Notes:

- Cyanoethyl vs. Acetyl: The cyanoethyl group in the target compound introduces stronger electron-withdrawing effects compared to acetyl, enhancing electrophilicity at the α-carbon and reactivity in nucleophilic substitutions .

- Positional Isomerism: Ethyl 8-cyano-2-oxooctanoate places the cyano group at the terminal carbon, reducing steric hindrance but limiting conjugation with the ketone.

Physicochemical Properties

Biological Activity

Ethyl 2-(2-cyanoethyl)-3-oxooctanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes existing research findings, case studies, and relevant data regarding the biological activity of this compound.

This compound is synthesized through a reaction involving ethyl acetoacetate and acrylonitrile, typically in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition mechanism, leading to various derivatives that may exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. For example, derivatives of cyano compounds have been explored for their efficacy against various bacterial strains. A study highlighted that certain cyanoethyl derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of related compounds has been investigated extensively. Cyano-containing compounds have been shown to inhibit cancer cell proliferation in vitro. For instance, studies have reported that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . These findings position this compound as a candidate for further exploration in cancer therapeutics.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy :

-

Anticancer Activity Assessment :

- Research conducted on the effects of cyano compounds on human cancer cell lines showed that a specific derivative led to a 50% reduction in cell viability at concentrations around 25 µM after 48 hours of treatment. This suggests a promising avenue for developing novel anticancer agents from this class of compounds .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.